molecular formula C9H10N2O2 B13467431 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Cat. No.: B13467431
M. Wt: 178.19 g/mol
InChI Key: BWMPLNNEMXGVSS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a unique scaffold for various chemical and biological studies.

Preparation Methods

The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves several steps:

    Cyclization: The initial step involves the cyclization of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.

    Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.

    Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.

    Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).

Chemical Reactions Analysis

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents for these reactions include hydrazine monohydrate, sodium hydride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1,3-dimethyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione

InChI

InChI=1S/C9H10N2O2/c1-5-4-11(2)6-3-7(12)10-9(13)8(5)6/h4H,3H2,1-2H3,(H,10,12,13)

InChI Key

BWMPLNNEMXGVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=O)NC(=O)C2)C

Origin of Product

United States

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